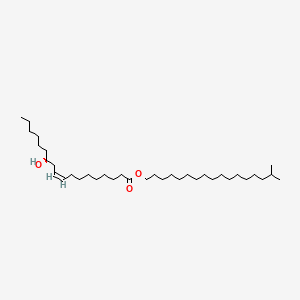

Isooctadecyl (R)-12-hydroxyoleate

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters are a broad class of compounds formed from the reaction of a fatty acid with an alcohol. caymanchem.com These esters are ubiquitous in nature and industry, serving as fundamental components of fats and oils, and finding widespread use as emollients, lubricants, surfactants, and solvents. ontosight.aiacme-hardesty.com The properties of a fatty acid ester are determined by the specific fatty acid and alcohol used in its creation. mdpi.com

Isooctadecyl (R)-12-hydroxyoleate is distinguished within this class by its two key structural features: the isooctadecyl alcohol and the (R)-12-hydroxyoleic acid moieties. The "isooctadecyl" portion refers to a branched 18-carbon alcohol, which is expected to impart properties such as a lower melting point and a less greasy feel compared to its linear counterpart, stearyl alcohol. mdpi.com The (R)-12-hydroxyoleic acid component, also known as ricinoleic acid, is an unsaturated fatty acid with a hydroxyl group at the 12th carbon and a cis double bond at the 9th carbon. This hydroxyl group introduces polarity and the potential for hydrogen bonding, influencing the molecule's surfactant and emulsifying capabilities. girnarindustries.com

The synthesis of such esters can be achieved through methods like Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. masterorganicchemistry.com In the case of this compound, this would involve the reaction of (R)-12-hydroxyoleic acid with isooctadecyl alcohol. Enzymatic synthesis is another increasingly important route, often offering high specificity and milder reaction conditions. researchgate.net

Significance of Stereochemistry in this compound Studies

The "(R)" designation in this compound is of critical importance, referring to the specific three-dimensional arrangement of the hydroxyl group on the 12th carbon of the oleic acid backbone. This stereochemical specificity is crucial as it can dramatically influence the biological activity and physical properties of the molecule. nih.gov

In biological systems, enzyme-mediated processes are often highly stereospecific. For instance, the enzymatic hydroxylation of fatty acids typically produces a single enantiomer, suggesting that the naturally occurring form of a hydroxylated fatty acid has a specific biological role. nih.gov Studies on other fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that different stereoisomers can have vastly different, or even opposing, biological effects. nih.gov For example, research on 2-hydroxy fatty acids has demonstrated that the (R)-enantiomer can reverse certain metabolic dysfunctions in adipocytes, while the (S)-enantiomer cannot. nih.gov

Therefore, the (R)-stereochemistry of this compound is not a trivial detail but a key determinant of its potential interactions within biological systems and its functional properties in various applications. The synthesis of the pure (R)-enantiomer, free from its (S)-counterpart, is a significant consideration for researchers looking to investigate its specific effects.

Overview of Academic Research Trajectories for this compound

While direct academic research focusing exclusively on this compound is limited, the research trajectories for this compound can be inferred from studies on its constituent parts and structurally similar molecules. The primary areas of investigation are likely to be in the fields of cosmetics, personal care, and pharmaceuticals.

The parent fatty acid, (R)-12-hydroxyoleic acid (ricinoleic acid), and its simpler esters are well-known for their use in skincare and cosmetics as emollients, moisturizers, and anti-inflammatory agents. girnarindustries.com The branched isooctadecyl alcohol component is characteristic of a class of emollients valued for their non-oily feel and good spreadability on the skin. ontosight.aiacme-hardesty.com The combination of these two moieties in this compound suggests a strong potential for its use as a high-performance emollient and skin-conditioning agent in cosmetic formulations. girnarindustries.comthecosmeticchemist.comcosmeticsinfo.org

In the pharmaceutical industry, fatty acid esters are widely used as excipients—inactive substances that serve as a vehicle or medium for a drug. nih.gov They can act as solubilizers for poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability. Given its structure, this compound could be investigated as a specialized excipient in topical or oral drug delivery systems. ontosight.ai Research in this area would likely focus on its ability to form stable emulsions and enhance the penetration of APIs. nih.gov

Furthermore, the class of branched fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as a novel class of endogenous lipids with anti-diabetic and anti-inflammatory properties. nih.govnih.govspringernature.com This opens up a potential avenue of biomedical research for this compound to investigate any similar signaling properties.

Interactive Data Tables

Table 1: Chemical Identification of this compound and its Precursors

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 16-methylheptadecyl (9Z,12R)-12-hydroxyoctadec-9-enoate | 94247-03-7 | C36H70O3 |

| (R)-12-Hydroxyoleic Acid | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | 141-22-0 | C18H34O3 |

| Isooctadecanol | 16-Methylheptadecan-1-ol | 27458-94-2 | C18H38O |

Table 2: General Physicochemical Properties of Related Fatty Acid Esters

| Property | Description | Relevance to this compound |

| Emollience | Softens and soothes the skin. | The long carbon chains of both the fatty acid and alcohol components suggest strong emollient properties. |

| Viscosity | A measure of a fluid's resistance to flow. | The branched isooctadecyl chain may result in a lower viscosity compared to linear analogs, contributing to a more desirable skin feel. mdpi.com |

| Oxidative Stability | Resistance to degradation by oxidation. | Branched-chain fatty acid esters generally exhibit better oxidative stability than their unsaturated linear counterparts. mdpi.com |

| Solubility | Ability to dissolve in a solvent. | The large nonpolar structure will make it soluble in oils and lipids, while the hydroxyl group may provide some limited interaction with polar solvents. |

| Emulsifying Properties | Ability to stabilize a mixture of immiscible liquids, such as oil and water. | The presence of both hydrophilic (hydroxyl group) and lipophilic (hydrocarbon chains) regions suggests potential as an emulsifier. girnarindustries.com |

Properties

CAS No. |

94247-03-7 |

|---|---|

Molecular Formula |

C36H70O3 |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

16-methylheptadecyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C36H70O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h21,26,34-35,37H,4-20,22-25,27-33H2,1-3H3/b26-21-/t35-/m1/s1 |

InChI Key |

OHGFAYSBGOUQEN-MANUIOBQSA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Origin of Product |

United States |

Degradation Pathways and Stability Studies of Isooctadecyl R 12 Hydroxyoleate

Investigation of Chemical Degradation Mechanisms

The chemical structure of Isooctadecyl (R)-12-hydroxyoleate contains several reactive sites susceptible to chemical degradation. The primary mechanisms include hydrolysis of the ester bond, reactions at the double bond, and reactions involving the hydroxyl group.

Thermal degradation of ricinoleate (B1264116) esters can lead to cleavage of the carbon-carbon bonds. For instance, the pyrolysis of methyl ricinoleate, a structurally similar compound, primarily yields undecylenic acid methyl ester and heptanal. mdpi.com This suggests that under high temperatures, Isooctadeyde (R)-12-hydroxyoleate could undergo similar fragmentation. The thermal degradation of alkali salts of ricinoleic acid is also a known process, which results in the formation of sebacic acid and 2-octanol (B43104) at elevated temperatures. google.com

The presence of the hydroxyl group on the 12th carbon can influence the degradation pathway. For example, in related compounds, the acetylation of this hydroxyl group has been shown to decrease oxidative stability. researchgate.net Furthermore, under certain conditions, the hydroxyl group can undergo dehydration, leading to the formation of additional double bonds and subsequent changes in the molecule's properties and stability.

Enzymatic Biotransformation and Biodegradation Studies

The ester linkage in this compound makes it susceptible to enzymatic hydrolysis by lipases and esterases. This biotransformation is a key aspect of its biodegradability. Studies on related ricinoleate esters, such as those found in castor oil and methyl ricinoleate, provide insight into this process.

Enzymatic hydrolysis of castor oil and its methyl esters using various lipases, including Candida antarctica Lipase B and Candida rugosa lipase, has been extensively studied. researchgate.netresearchgate.nettandfonline.com These enzymes effectively catalyze the cleavage of the ester bond to yield ricinoleic acid and the corresponding alcohol. For instance, the enzymatic hydrolysis of methyl ricinoleate has been optimized to achieve high conversion rates, demonstrating the feasibility of this degradation pathway. researchgate.netcsic.es It is expected that this compound would also serve as a substrate for such enzymes, leading to its biodegradation into isooctadecanol and ricinoleic acid. The rate and extent of this biotransformation would depend on factors such as the specific enzyme, pH, and temperature.

The biodegradability of this compound is an important consideration for its environmental fate. Its classification as readily biodegradable suggests that it can be broken down by microorganisms in the environment. 2017erp.com

Oxidative Stability and Radical Scavenging Research

The presence of a double bond in the oleate (B1233923) backbone of this compound makes it prone to oxidation. Oxidative degradation can be initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acids.

Research on the oxidative stability of ricinoleate esters has shown that they are significantly more stable than their non-hydroxylated counterparts like oleates. researchgate.net The hydroxyl group at the 12th position is thought to contribute to this enhanced stability. Studies on castor oil, which is rich in ricinoleic acid triglycerides, have demonstrated its high oxidative stability compared to other vegetable oils. cirad.fr The induction time, a measure of oxidative stability, for castor oil is significantly longer than that of many other common oils. cirad.fr

However, the esterification of the hydroxyl group can alter this stability. For example, acetylation of the hydroxyl group in methyl ricinoleate was found to decrease its oxidative stability. researchgate.net This suggests that the free hydroxyl group plays a role in the molecule's ability to resist oxidation. The mechanism may involve the hydroxyl group acting as a radical scavenger, although this has not been extensively studied for this specific molecule.

Hydrolytic Stability of Ester Linkages

The ester linkage is one of the most labile functional groups in the this compound molecule, making it susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is highly dependent on pH and temperature.

Studies on the hydrolytic degradation of polyesters containing ricinoleic acid have shown that these materials undergo weight loss and a decrease in molecular weight over time when exposed to aqueous environments. researchgate.netnih.gov This degradation is a direct result of the cleavage of ester bonds. For methyl ricinoleate, an estimated base-catalyzed second-order hydrolysis rate constant suggests that the half-life of the ester can range from several days to years depending on the pH. nih.gov

The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways result in the formation of ricinoleic acid and isooctadecanol. The rate of hydrolysis is typically faster under basic conditions.

Computational Chemistry and Theoretical Modeling of Isooctadecyl R 12 Hydroxyoleate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure and inherent reactivity of Isooctadecyl (R)-12-hydroxyoleate. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules of the size and complexity of this compound. als-journal.com DFT methods are used to calculate a wide range of electronic properties by approximating the electron density of the system. This approach balances computational cost with accuracy, making it suitable for larger molecules. nih.govmdpi.com

Applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. als-journal.com

Electronic Property Analysis: Calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Vibrational Analysis: Calculating theoretical infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. als-journal.com

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its electronic landscape. als-journal.comnih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Fatty Acid Ester

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Varies (e.g., in Hartrees) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 7.7 eV |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for parameterization. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. researchgate.net

In the context of this compound research, ab initio methods would be valuable for:

Benchmarking: Providing a high-accuracy reference to validate the results obtained from more computationally efficient DFT methods.

Weak Interactions: Accurately calculating non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are critical for understanding the molecule's conformational preferences and intermolecular aggregation.

Excited States: Investigating electronic excited states, although this is computationally intensive for a molecule of this size.

While full geometry optimization of this compound using high-level ab initio methods may be impractical, they can be effectively used on molecular fragments to derive accurate parameters for other computational techniques. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide unparalleled insight into its conformational flexibility and the complex intermolecular interactions that drive self-assembly.

Research on the closely related analogue, (R)-12-hydroxystearic acid (12-HSA), demonstrates the power of MD simulations in this area. Studies have shown that 12-HSA molecules self-assemble in nonpolar solvents to form fibrous networks, a process driven by hydrogen bonding. drexel.edu Key findings from microsecond-long MD simulations of 12-HSA in hexane include:

Aggregate Formation: Molecules initially form polarized five- and six-membered rings through hydrogen bonds between the 12-hydroxyl groups.

"Ring-of-Rings" Motif: Stable aggregates exhibit a "ring-of-rings" structure, where primary rings of molecules are further organized into larger assemblies. This structure is stabilized by both inter-hydroxyl hydrogen bonds and head-to-head dimerization of the carboxylic acid groups. drexel.edu

Chirality's Role: The chirality at the 12th carbon atom dictates the twist and handedness of the resulting fibrous structures. drexel.edu

These insights are directly relevant to this compound. The presence of the bulky isooctadecyl ester group in place of the carboxylic acid head would influence the packing and geometry of the aggregates, but the fundamental driving forces—hydrogen bonding at the hydroxyl group and van der Waals interactions along the hydrocarbon chains—would remain. MD simulations can model these effects to predict how the ester modification alters the self-assembly behavior compared to its parent acid. mdpi.comresearcher.life

Table 2: Typical Parameters and Outputs of an MD Simulation for a Fatty Acid Derivative

| Parameter / Output | Description | Example |

|---|---|---|

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | GROMOS, CHARMM, AMBER |

| Solvent Model | The representation of the solvent environment. | Explicit Hexane drexel.edu |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the process of interest. | 1 microsecond (μs) drexel.edu |

| Key Output | Analyzed data from the simulation trajectory. | Radial Distribution Functions (RDFs), Radius of Gyration, Hydrogen Bond Analysis mdpi.com |

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) is the foundation upon which MD simulations are built. MM methods use classical mechanics to model molecular systems, representing atoms as balls and bonds as springs. The potential energy of the system is calculated using a "force field," which is a collection of equations and parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.govresearchgate.net

For a novel or specialized molecule like this compound, pre-existing force fields may lack accurate parameters for all its constituent parts. Therefore, a crucial step in computational modeling is force field development or refinement. rsc.orgtaylorfrancis.com This process typically involves:

Parameter Generation: Using high-level quantum chemical calculations (DFT or ab initio) on the molecule or its fragments to determine equilibrium bond lengths, angles, and the energy profiles of torsional rotations. nih.gov

Charge Calculation: Assigning partial atomic charges that accurately reflect the molecule's electrostatic potential.

Validation: Testing the new force field by running simulations and comparing the results (e.g., density, heat of vaporization for a liquid) against experimental data or quantum mechanical calculations.

The development of a robust force field is critical for ensuring that MD simulations of this compound produce physically realistic and predictive results.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structural verification and analysis. By simulating spectra and comparing them to experimental results, researchers can confirm the identity and purity of a synthesized compound like this compound.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. als-journal.com Comparing the calculated shifts with experimental data helps in the complete assignment of spectral peaks to specific atoms in the molecule. nih.gov

IR Spectroscopy: Quantum chemical calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum and can be used to identify specific functional groups (e.g., C=O stretch of the ester, O-H stretch of the hydroxyl group). als-journal.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.gov

These computational predictions are invaluable for interpreting complex experimental spectra and providing a definitive link between the observed data and the underlying molecular structure. nih.gov

Machine Learning Approaches for Structural Elucidation and Property Prediction

Machine learning (ML) is an emerging and transformative force in computational chemistry. ML models can be trained on large datasets of chemical structures and their corresponding properties, enabling them to make rapid and accurate predictions for new molecules. researchgate.netfrontiersin.org

In the study of this compound, ML could be applied in several ways:

Property Prediction: ML models can predict a wide range of physicochemical properties (e.g., solubility, viscosity) much faster than traditional physics-based simulations.

Structural Elucidation: ML algorithms can assist in solving molecular structures by correlating experimental NMR data with computationally predicted spectra for a set of possible isomers, significantly speeding up the identification process. rsc.orgbohrium.com

Force Field Development: ML is being used to create next-generation force fields that can learn complex interatomic interactions directly from quantum mechanical data, offering the potential for greater accuracy than traditional, function-based force fields. nih.gov

While classical computational methods provide a deep, physics-based understanding, ML offers a complementary, data-driven approach that can accelerate the discovery and characterization of complex molecules like this compound. researchgate.net

Q & A

Basic Research Question

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions.

- Surface Activity : Dynamic Light Scattering (DLS) for micelle size distribution and Langmuir trough experiments for interfacial tension .

- Chiral Integrity : Polarimetry or chiral stationary-phase HPLC to verify the (R)-12-hydroxy configuration .

Report all methods with manufacturer details (e.g., instrument model, solvent purity) to ensure reproducibility .

How can researchers design experiments to assess the biocompatibility of this compound in biomedical applications?

Advanced Research Question

Adopt a tiered approach:

In vitro cytotoxicity : Use MTT assays on human fibroblast lines (e.g., NIH/3T3) with ISO 10993-5 compliance .

Hemocompatibility : Evaluate hemolysis rates via UV-Vis spectroscopy of hemoglobin release from erythrocytes .

In vivo models : For advanced studies, apply OECD 423 guidelines for acute oral toxicity in rodent models, prioritizing ethical review board approvals .

Include negative/positive controls and statistical power analysis to mitigate false positives .

What strategies are effective for resolving low reproducibility in enzymatic hydrolysis studies of this compound?

Advanced Research Question

Low reproducibility often stems from enzyme denaturation or substrate inhomogeneity. Solutions include:

- Standardized enzyme sourcing : Use lyophilized lipases (e.g., Candida antarctica Lipase B) with activity certifications .

- Substrate pre-treatment : Sonication or microfluidization to ensure uniform dispersion in aqueous media .

- Kinetic monitoring : Use stopped-flow spectrophotometry to track hydrolysis in real time and identify lag phases .

Document all protocols in line with COPE guidelines to avoid plagiarism and ensure transparency .

How should researchers structure a comparative analysis of this compound’s surfactant efficacy against commercial analogs?

Basic Research Question

Adopt a comparative framework with defined metrics:

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Local exhaust systems (≥0.5 m/s capture velocity) to minimize inhalation of aerosols .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Train personnel using OSHA-compliant modules and document incident responses .

How can computational modeling enhance the study of this compound’s molecular interactions?

Advanced Research Question

-

Molecular Dynamics (MD) : Simulate self-assembly behavior in aqueous media using GROMACS or AMBER .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict oxidative stability .

-

QSAR Models : Correlate alkyl chain length with antimicrobial activity using datasets from PubChem or Reaxys .

Validate models with experimental data and report software versions/parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.